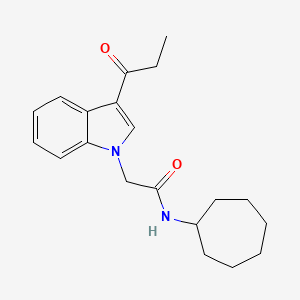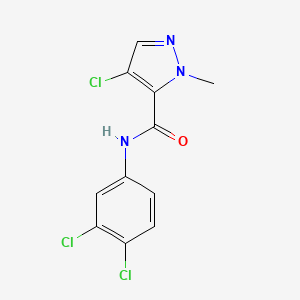
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In neuroscience, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and epilepsy. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
作用機序
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are important in cell proliferation and survival. It has also been found to modulate the activity of ion channels and neurotransmitter receptors, which are important in neuronal signaling.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In neuronal cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to modulate the activity of GABA receptors, which are important in neuronal signaling. In immune cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
実験室実験の利点と制限
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential cancer therapy, either alone or in combination with other drugs. Another area of research is the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential applications in neuroscience, particularly in the treatment of anxiety and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its potential toxicity in cells and organisms.
合成法
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dichlorophenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid with a purity of over 99%.
特性
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O/c1-17-10(9(14)5-15-17)11(18)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIRPXAVDISEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
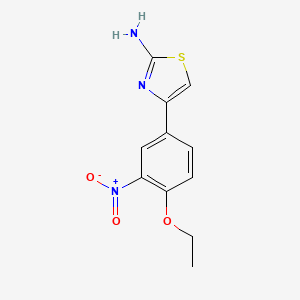
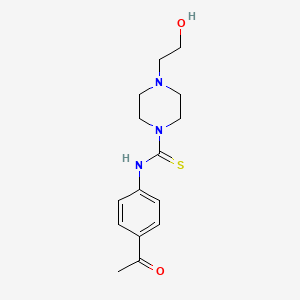

![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
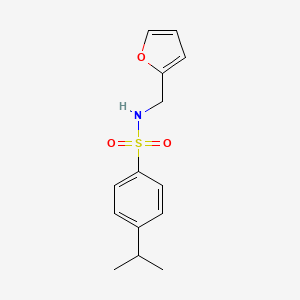
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
